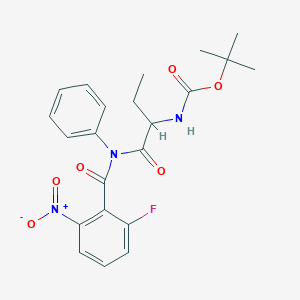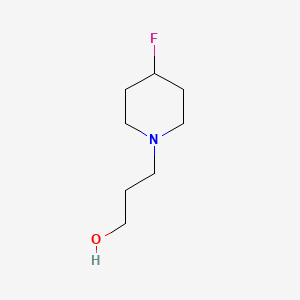
3-(4-Fluoropiperidin-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a fluorine atom on the piperidine ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropiperidine and propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the modulation of biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the piperidine ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparaison Avec Des Composés Similaires
3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride can be compared with other similar compounds, such as:
Cycrimine: A piperidine derivative used as an antiparkinson drug.
Procyclidine: Another piperidine derivative used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
The uniqueness of this compound hydrochloride lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C8H16FNO |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
3-(4-fluoropiperidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H16FNO/c9-8-2-5-10(6-3-8)4-1-7-11/h8,11H,1-7H2 |
Clé InChI |
KSILFQLVPJSCEF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1F)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


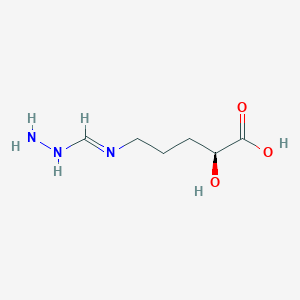

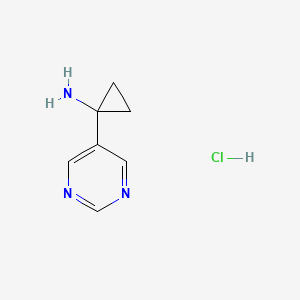
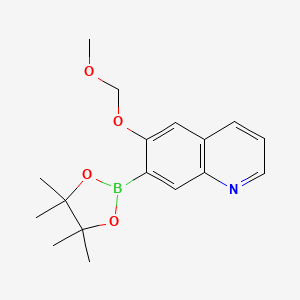

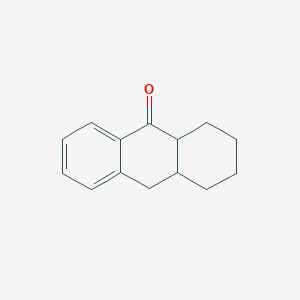
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)



![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)


